molecular formula C18H16N6O2 B2802480 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034508-73-9

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No. B2802480
M. Wt: 348.366
InChI Key: JIFABKXRIFFYKF-UHFFFAOYSA-N
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Description

“N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide” is a complex organic compound. It contains several functional groups including a pyrrole, an oxadiazole, a pyrazole, and an amide group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrole and pyrazole rings, followed by the introduction of the oxadiazole ring and the amide group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole, oxadiazole, and pyrazole rings would likely contribute to the overall stability of the molecule, while the amide group could potentially form hydrogen bonds with other molecules.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrole and pyrazole rings might undergo electrophilic substitution reactions, while the amide group could potentially undergo hydrolysis under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the compound might be soluble in polar solvents due to the presence of the amide group, and it might have a relatively high melting point due to the presence of multiple rings.


Scientific Research Applications

Synthesis and Antimycobacterial Screening

Research has demonstrated the synthesis and characterization of compounds related to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide, highlighting their potential in antitubercular activities. Notably, certain derivatives have shown promising lead molecules with significant activity against Mycobacterium tuberculosis, indicating their potential for further drug development due to their lack of toxicity against normal cell lines (Nayak et al., 2016).

Antioxidant Evaluation

Another avenue of research explored the synthesis of new functionalized 1,3,4-oxadiazoles, which are chemically related to the target compound. These studies revealed that certain synthesized compounds exhibited excellent antioxidant activity and showed high protection against DNA damage, suggesting their potential for applications in antioxidant therapies (Bondock et al., 2016).

Drug-likeness and Microbial Investigation

Further studies have synthesized and evaluated a library of compounds for their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. The research found compounds with excellent drug-likeness properties and significant activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Pandya et al., 2019).

Insecticidal Activity

Moreover, the synthesis of compounds containing 1,3,4-oxadiazole rings, related to the structure of interest, has been investigated for their insecticidal activities. Preliminary bioassays indicated that these compounds exhibited good activity against specific pests, offering insights into the development of new insecticides (Qi et al., 2014).

Antimicrobial and Antitubercular Agents

The synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds has been explored for their antibacterial and antitubercular properties. This research indicates the potential of such compounds, including those structurally related to the target molecule, as promising antibacterial and antitubercular agents, demonstrating significant activities against various microbial strains (Joshi et al., 2008).

Safety And Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, and appropriate safety precautions should be taken.


Future Directions

The study of complex organic compounds like this one is a very active area of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic chemistry. Future research might focus on exploring the potential uses of this compound, as well as developing more efficient methods for its synthesis.


properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-23-9-3-7-15(23)17-21-16(26-22-17)12-19-18(25)13-5-2-6-14(11-13)24-10-4-8-20-24/h2-11H,12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFABKXRIFFYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

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